molecular formula C17H20N4O2 B5688279 N-(3-oxo-2-phenyl-5-piperidin-1-ylpyridazin-4-yl)acetamide

N-(3-oxo-2-phenyl-5-piperidin-1-ylpyridazin-4-yl)acetamide

Cat. No.: B5688279
M. Wt: 312.37 g/mol
InChI Key: KTFQEJDIIVLCSM-UHFFFAOYSA-N
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Description

N-(3-oxo-2-phenyl-5-piperidin-1-ylpyridazin-4-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a piperidine ring, and it is substituted with a phenyl group and an acetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-oxo-2-phenyl-5-piperidin-1-ylpyridazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13(22)19-16-15(20-10-6-3-7-11-20)12-18-21(17(16)23)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFQEJDIIVLCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN(C1=O)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-2-phenyl-5-piperidin-1-ylpyridazin-4-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,5-diketone.

    Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-2-phenyl-5-piperidin-1-ylpyridazin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or receptor binding due to its potential biological activity.

    Medicine: The compound may have potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-oxo-2-phenyl-5-piperidin-1-ylpyridazin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

N-(3-oxo-2-phenyl-5-piperidin-1-ylpyridazin-4-yl)acetamide can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Pyridazine Derivatives: These compounds share the pyridazine ring structure and may have similar chemical reactivity.

    Phenylacetamide Derivatives: These compounds share the phenylacetamide structure and may have similar pharmacological properties.

The uniqueness of this compound lies in its specific combination of these structural elements, which may confer unique biological activities and chemical reactivity.

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